![molecular formula C27H29N3O3S B3016222 N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide CAS No. 687582-20-3](/img/structure/B3016222.png)
N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
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Description
N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.61. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- NB3N Properties : Synthesized NB3N single crystals exhibit second-order non-centrosymmetric nonlinear optical (NLO) properties. These crystals are developed using a slow evaporation solution growth synthesis method .
- DFT Calculations : Density Functional Theory (DFT) calculations reveal molecular geometries, polarizability, and dipole moments of liquid crystal (LC) mixtures containing NB3N. These calculations provide insights into interactions between the organic dopant (NB3N) and LC molecules .
- Catalysis Research : Researchers are exploring rational engineering of mesoionic rhodium(I)-catalyzed intramolecular redox enantioselective dearomatization (Mes IRED) to develop biosynthetic pathways for N-benzyl cyclo-tertiary amines. NB3N’s strong inter- and intra-molecular interactions make it relevant for such studies .
- Recent Advances : Techniques for growing high-quality, large-size organic NLO single crystals have improved. For instance, large-size DAST and BNA single crystals (exceeding 1000 mm3) have been successfully developed .
Nonlinear Optical Materials (NLO)
Electro-Optic Effects
Biosynthetic Pathways
Large Organic NLO Single Crystals
properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S/c1-6-28(15-21-10-8-7-9-11-21)23(31)16-29-26-24(19(4)20(5)34-26)25(32)30(27(29)33)22-13-12-17(2)18(3)14-22/h7-14H,6,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTWPGITDWUMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide |
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